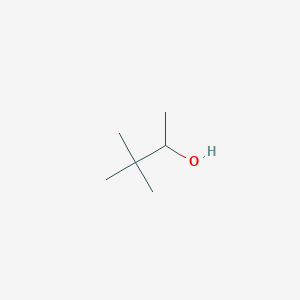

3,3-Dimethyl-2-butanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very soluble ethanol, ethyl etherin water, 2.37x10+4 mg/l at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 939. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Hexanols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-5(7)6(2,3)4/h5,7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFOXKPDFWGNLJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861947 | |

| Record name | Pinacolyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; mp = 5.6 deg C; [HSDB] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Pinacolyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10972 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

120.4 °C | |

| Record name | PINACOLYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7711 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

78.8 °F, 26 °C: closed cup | |

| Record name | PINACOLYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7711 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble ethanol, ethyl ether, In water, 2.37X10+4 mg/L at 25 °C | |

| Record name | PINACOLYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7711 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8122 g/cu m | |

| Record name | PINACOLYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7711 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

8.81 [mmHg] | |

| Record name | Pinacolyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10972 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless, liquid | |

CAS No. |

464-07-3, 1517-67-5 | |

| Record name | 3,3-Dimethyl-2-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=464-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinacolyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000464073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanol, 3,3-dimethyl-, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinacolyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanol, 3,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pinacolyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylbutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Butanol, 3,3-dimethyl-, (S)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-DIMETHYL-2-BUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BV6T1107J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PINACOLYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7711 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

5.6 °C | |

| Record name | PINACOLYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7711 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

3,3-Dimethyl-2-butanol synthesis from pinacolone mechanism

An In-depth Technical Guide to the Synthesis of 3,3-Dimethyl-2-butanol from Pinacolone (B1678379)

This technical guide provides a comprehensive overview of the synthesis of this compound from pinacolone, tailored for researchers, scientists, and drug development professionals. The core of this synthesis is the reduction of a ketone to a secondary alcohol.

Reaction Overview and Mechanism

The synthesis of this compound from pinacolone is achieved through the reduction of the ketone functional group. This transformation is commonly carried out using metal hydride reducing agents. Among the most common laboratory reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).[1] Sodium borohydride is often preferred due to its milder nature and higher selectivity compared to the more reactive lithium aluminum hydride, which also reacts violently with protic solvents.[1]

The reaction mechanism proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of pinacolone. This attack breaks the carbon-oxygen pi bond, forming a tetrahedral alkoxide intermediate. The reaction is then quenched with a protic solvent (e.g., water or dilute acid) in a workup step, which protonates the alkoxide to yield the final product, this compound.[1]

Caption: Mechanism of Pinacolone Reduction.

Experimental Protocol: Reduction using Sodium Borohydride

The following protocol is a representative procedure for the reduction of pinacolone using sodium borohydride.

Materials and Equipment:

-

Pinacolone (3,3-dimethyl-2-butanone)

-

Sodium borohydride (NaBH₄)

-

Methanol (B129727) or Ethanol

-

Diethyl ether or Dichloromethane (B109758)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (optional, for high purity)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve pinacolone in methanol or ethanol. Place the flask in an ice bath to cool the solution to 0-5 °C.

-

Addition of Reducing Agent: While stirring, slowly and portion-wise add sodium borohydride to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C. Hydrogen gas evolution may be observed.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir in the ice bath for approximately 30 minutes, and then let it warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting material.

-

Workup:

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride to decompose the excess sodium borohydride and the borate (B1201080) esters formed.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether or dichloromethane (3x).

-

Combine the organic layers.

-

-

Purification:

-

Wash the combined organic extracts with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

Remove the solvent using a rotary evaporator.

-

-

Characterization: The resulting crude product, this compound, can be analyzed for purity and identity using GC-MS, ¹H NMR, ¹³C NMR, and IR spectroscopy. If necessary, further purification can be achieved by distillation.

Caption: Experimental Workflow for Pinacolone Reduction.

Data Presentation

Quantitative data for the reactant and product are summarized below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Pinacolone (Reactant) | This compound (Product) |

| IUPAC Name | 3,3-Dimethylbutan-2-one | 3,3-Dimethylbutan-2-ol |

| Synonyms | t-Butyl methyl ketone | Pinacolyl alcohol |

| CAS Number | 75-97-8 | 464-07-3[2] |

| Molecular Formula | C₆H₁₂O[3] | C₆H₁₄O[2] |

| Molar Mass | 100.16 g/mol [3][4] | 102.17 g/mol [2] |

| Appearance | Colorless liquid[3] | Colorless liquid[2][5] |

| Boiling Point | 103-106 °C[3] | 119-121 °C[6] |

| Melting Point | -52.5 °C[4] | 4.8 - 5.6 °C[2][6] |

| Density | 0.801 g/mL at 25 °C[4] | 0.812 g/mL at 25 °C[6] |

| Refractive Index (n₂₀/D) | ~1.396 | 1.415[6] |

| Solubility | Insoluble in water; Soluble in alcohol, ether | Soluble in ethanol, ether; Water solubility: 25 g/L[5] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Characteristic Signals |

| ¹H NMR (CDCl₃, 90 MHz) | δ (ppm): 3.43 (quartet, 1H, -CHOH), 1.63 (singlet, 1H, -OH), 1.15 (doublet, 3H, -CH(OH)CH₃), 0.89 (singlet, 9H, -C(CH₃)₃).[2] |

| ¹³C NMR (CDCl₃, 25.16 MHz) | δ (ppm): 75.58 (-CHOH), 34.92 (-C(CH₃)₃), 25.47 (-C(CH₃)₃), 17.89 (-CH(OH)CH₃).[2] |

| IR Spectroscopy | Strong, broad absorption around 3200-3600 cm⁻¹ (O-H stretch); Strong absorption around 2850-3000 cm⁻¹ (C-H stretch); Absorption around 1100 cm⁻¹ (C-O stretch).[5] |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 102. Key fragments can be observed corresponding to the loss of methyl and t-butyl groups.[2][5] |

This guide outlines a reliable and straightforward method for the synthesis of this compound from pinacolone. The use of sodium borohydride provides an efficient and selective reduction, and the provided protocols and data will aid researchers in the successful execution and characterization of this important chemical transformation.

References

Spectroscopic Characterization of 3,3-Dimethyl-2-butanol and its Isomers: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3,3-dimethyl-2-butanol and its constitutional isomers with the molecular formula C₆H₁₄O. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It details the fundamental principles and experimental data obtained from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these techniques are provided, along with a generalized workflow for the spectroscopic analysis of unknown alcohol isomers. All quantitative data is summarized in structured tables for clear comparison and interpretation.

Introduction

The structural elucidation of organic molecules is a cornerstone of chemical and pharmaceutical research. Spectroscopic techniques are indispensable tools for determining the precise arrangement of atoms and functional groups within a molecule. Alcohols with the molecular formula C₆H₁₄O, including this compound (also known as pinacolyl alcohol), represent a diverse set of structural isomers with varying physical and chemical properties. Accurate identification and characterization of these isomers are crucial for quality control, reaction monitoring, and the synthesis of new chemical entities.

This guide focuses on the application of three primary spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule, including the chemical environment, connectivity, and stereochemistry of individual atoms.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.

-

Mass Spectrometry (MS): Determines the molecular weight and elemental composition of a compound and provides structural information through the analysis of fragmentation patterns.

By combining the data from these techniques, a complete and unambiguous structural assignment of this compound and its isomers can be achieved.

Spectroscopic Data of C₆H₁₄O Isomers

The following sections present the spectroscopic data for this compound and a selection of its isomers. The data has been compiled from various spectroscopic databases and literature sources.

¹H NMR Spectroscopy Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the number of distinct proton environments and their neighboring protons. The chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet), and integration (number of protons) are key parameters for structural assignment.

| Compound Name | Structure | δ (ppm), Multiplicity, Integration, Assignment |

| This compound | (CH₃)₃CCH(OH)CH₃ | 3.43 (q, 1H, -CH(OH)-), 1.63 (s, 1H, -OH), 1.15 (d, 3H, -CH(OH)CH₃), 0.89 (s, 9H, -C(CH₃)₃)[1] |

| 1-Hexanol | CH₃(CH₂)₅OH | 3.62 (t, 2H, -CH₂OH), 1.56 (quint, 2H, -CH₂CH₂OH), 1.32 (m, 6H, -(CH₂)₃-), 0.90 (t, 3H, -CH₃) |

| 2-Hexanol | CH₃CH(OH)(CH₂)₃CH₃ | 3.80 (sext, 1H, -CH(OH)-), 1.45 (m, 2H, -CH(OH)CH₂-), 1.31 (m, 4H, -(CH₂)₂-), 1.19 (d, 3H, -CH(OH)CH₃), 0.90 (t, 3H, -CH₂CH₃) |

| 3-Hexanol | CH₃CH₂CH(OH)CH₂CH₂CH₃ | 3.55 (quint, 1H, -CH(OH)-), 1.45 (m, 4H, -CH₂CH(OH)CH₂-), 0.92 (t, 6H, 2 x -CH₃) |

| 2-Methyl-1-pentanol | (CH₃)₂CHCH₂CH₂OH | 3.52 (t, 2H, -CH₂OH), 1.70 (m, 1H, -CH-), 1.45 (m, 2H, -CH₂CH₂OH), 1.20 (m, 2H, -CHCH₂-), 0.91 (d, 6H, -CH(CH₃)₂) |

| 3-Methyl-1-pentanol | CH₃CH₂CH(CH₃)CH₂OH | 3.65 (t, 2H, -CH₂OH), 1.65 (m, 1H, -CH-), 1.40 (m, 2H, -CH₂CH₂OH), 1.25 (m, 2H, -CH₂CH₃), 0.90 (d, 3H, -CH(CH₃)-), 0.88 (t, 3H, -CH₂CH₃) |

| 4-Methyl-1-pentanol | (CH₃)₂CH(CH₂)₂CH₂OH | 3.61 (t, 2H, -CH₂OH), 1.94 (s, 1H, -OH), 1.57 (m, 1H, -CH-), 1.50-1.60 (m, 2H, -CH₂-), 1.22-1.35 (m, 2H, -CH₂-), 0.86 (d, 6H, -CH(CH₃)₂)[1][2] |

| 2-Methyl-2-pentanol | CH₃C(OH)(CH₃)(CH₂)₂CH₃ | 1.40 (t, 2H, -CH₂-), 1.20 (s, 6H, -C(OH)(CH₃)₂), 0.90 (t, 3H, -CH₂CH₃) |

| 3-Methyl-3-pentanol | (CH₃CH₂)₂C(OH)CH₃ | 1.44 (q, 4H, 2 x -CH₂-), 1.13 (s, 3H, -C(OH)CH₃), 0.89 (t, 6H, 2 x -CH₂CH₃)[3] |

| 3,3-Dimethyl-1-butanol | (CH₃)₃CCH₂CH₂OH | 3.70 (t, 2H, -CH₂OH), 1.50 (t, 2H, -CH₂CH₂OH), 0.95 (s, 9H, -C(CH₃)₃) |

| 2,3-Dimethyl-2-butanol | (CH₃)₂C(OH)CH(CH₃)₂ | 1.70 (sept, 1H, -CH-), 1.15 (s, 6H, -C(OH)(CH₃)₂), 0.95 (d, 6H, -CH(CH₃)₂) |

¹³C NMR Spectroscopy Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the different carbon environments within a molecule. The chemical shift (δ) of each carbon is indicative of its electronic environment.

| Compound Name | δ (ppm), Carbon Assignment |

| This compound | 75.58 (-CH(OH)-), 34.92 (-C(CH₃)₃), 25.47 (-C(CH₃)₃), 17.89 (-CH(OH)CH₃)[1] |

| 1-Hexanol | 62.6 (-CH₂OH), 32.8 (-CH₂CH₂OH), 31.8, 25.7, 22.7 (-(CH₂)₃-), 14.1 (-CH₃) |

| 2-Hexanol | 67.8 (-CH(OH)-), 42.0 (-CH(OH)CH₂-), 28.1, 22.7 (-(CH₂)₂-), 23.5 (-CH(OH)CH₃), 14.1 (-CH₂CH₃) |

| 3-Hexanol | 72.8 (-CH(OH)-), 32.1, 29.9 (-CH₂CH(OH)CH₂-), 18.9, 14.2, 9.8 (2 x -CH₂CH₃) |

| 2-Methyl-1-pentanol | 68.4 (-CH₂OH), 39.0 (-CH₂CH₂OH), 29.5 (-CH-), 20.3 (-CHCH₂-), 19.3, 14.5 (-CH(CH₃)₂) |

| 3-Methyl-1-pentanol | 60.7 (-CH₂OH), 42.1 (-CH₂CH₂OH), 34.3 (-CH-), 29.3 (-CH₂CH₃), 19.0 (-CH(CH₃)-), 11.5 (-CH₂CH₃) |

| 4-Methyl-1-pentanol | 62.93 (-CH₂OH), 35.05 (-CH₂-), 30.62 (-CH₂-), 27.97 (-CH-), 22.61 (-CH(CH₃)₂)[2] |

| 2-Methyl-2-pentanol | 70.6 (-C(OH)-), 37.9 (-CH₂-), 29.3 (-C(OH)(CH₃)₂), 17.2 (-CH₂-), 8.7 (-CH₂CH₃) |

| 3-Methyl-3-pentanol | 73.06 (-C(OH)-), 33.74 (2 x -CH₂-), 25.81 (-C(OH)CH₃), 8.20 (2 x -CH₂CH₃)[3] |

| 3,3-Dimethyl-1-butanol | 61.1 (-CH₂OH), 44.1 (-CH₂CH₂OH), 30.0 (-C(CH₃)₃), 29.4 (-C(CH₃)₃) |

| 2,3-Dimethyl-2-butanol | 72.5 (-C(OH)-), 35.0 (-CH-), 26.5 (-C(OH)(CH₃)₂), 17.5 (-CH(CH₃)₂) |

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The key characteristic absorptions for alcohols are the O-H stretch and the C-O stretch.

| Compound Name | Key IR Absorptions (cm⁻¹) |

| General for Alcohols | 3500-3200 (strong, broad) : O-H stretch (hydrogen-bonded), ~2960 (strong) : sp³ C-H stretch, 1260-1050 (strong) : C-O stretch. |

| This compound | ~3350 (br, O-H), ~2960 (s, C-H), ~1100 (s, C-O) |

| 1-Hexanol | ~3330 (br, O-H), ~2930 (s, C-H), ~1058 (s, C-O) |

| 2-Hexanol | ~3340 (br, O-H), ~2930 (s, C-H), ~1115 (s, C-O) |

| 3-Hexanol | ~3350 (br, O-H), ~2960 (s, C-H), ~1100 (s, C-O) |

| 4-Methyl-1-pentanol | 3500-3200 (strong, broad, O-H stretch), 2955 (strong, C-H stretch), 1056 (strong, C-O stretch)[1] |

| 3-Methyl-3-pentanol | ~3400 (br, O-H), ~2970 (s, C-H), ~1150 (s, C-O)[3] |

| 3,3-Dimethyl-1-butanol | ~3330 (br, O-H), ~2950 (s, C-H), ~1045 (s, C-O) |

| 2,3-Dimethyl-2-butanol | ~3400 (br, O-H), ~2970 (s, C-H), ~1130 (s, C-O) |

Mass Spectrometry Data

Mass spectrometry provides the molecular weight of a compound and structural information from its fragmentation pattern. For alcohols, common fragmentation pathways include alpha-cleavage and dehydration (loss of H₂O).

| Compound Name | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| General for C₆H₁₄O | 102 (often weak or absent) | Varies with structure. Common losses include H₂O (M-18), alkyl groups. |

| This compound | 102 (weak) | 87 ([M-CH₃]⁺), 59 ([CH(OH)CH₃]⁺), 45 ([CH₃COH]⁺) |

| 1-Hexanol | 102 (weak) | 84 ([M-H₂O]⁺), 70, 56, 43, 31 |

| 2-Hexanol | 102 (weak) | 87 ([M-CH₃]⁺), 59, 45 ([CH₃CH=OH]⁺, base peak) |

| 3-Hexanol | 102 (weak) | 73 ([M-C₂H₅]⁺), 59, 45 |

| 4-Methyl-1-pentanol | 102 (weak) | 84 ([M-H₂O]⁺), 71, 56 (base peak), 43, 41[2] |

| 3-Methyl-3-pentanol | 102 (absent) | 73 ([M-C₂H₅]⁺, base peak), 59, 43 |

| 3,3-Dimethyl-1-butanol | 102 (weak) | 87 ([M-CH₃]⁺), 71, 57 ([C(CH₃)₃]⁺), 31 |

| 2,3-Dimethyl-2-butanol | 102 (absent) | 87 ([M-CH₃]⁺), 73, 59 (base peak), 43 |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of liquid alcohol samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the liquid alcohol sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, acetone-d₆). Chloroform-d (CDCl₃) is commonly used for these types of compounds.

-

Ensure the sample is fully dissolved.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024 or more) to achieve adequate signal-to-noise.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift axis using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

-

Place a single drop of the liquid alcohol sample directly onto the center of the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands for the functional groups present. For alcohols, pay close attention to the O-H stretching region (3500-3200 cm⁻¹) and the C-O stretching region (1260-1050 cm⁻¹).

-

Analyze the fingerprint region (below 1500 cm⁻¹) for a unique pattern that can help confirm the identity of the specific isomer.

-

Mass Spectrometry (MS)

-

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Dilute the liquid alcohol sample in a volatile solvent (e.g., dichloromethane (B109758) or methanol) to an appropriate concentration (typically in the ppm range).

-

Inject a small volume (e.g., 1 µL) of the diluted sample into the GC inlet.

-

The sample is vaporized and separated on a GC column (e.g., a non-polar or mid-polar capillary column).

-

The separated components elute from the column and enter the mass spectrometer.

-

-

Ionization and Mass Analysis:

-

Ionization: Electron Ionization (EI) is commonly used, with a standard electron energy of 70 eV.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺), if present, to determine the molecular weight.

-

Analyze the fragmentation pattern. Identify key fragment ions and neutral losses (e.g., M-18 for loss of water).

-

Propose fragmentation mechanisms (e.g., alpha-cleavage) to explain the observed peaks and confirm the structure of the isomer.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of an unknown C₆H₁₄O alcohol isomer.

Caption: General workflow for the spectroscopic characterization of an unknown alcohol isomer.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide complementary information that, when used in conjunction, allows for the unambiguous structural determination of this compound and its isomers. This guide has presented a compilation of spectroscopic data for these compounds in a structured format to facilitate comparison and identification. The provided experimental protocols offer a standardized approach for acquiring high-quality spectroscopic data for liquid alcohols. The illustrated workflow provides a logical framework for the analysis of unknown alcohol samples. This comprehensive resource is intended to be a valuable tool for scientists and researchers engaged in the synthesis, analysis, and application of these important organic compounds.

References

An In-depth Technical Guide to 3,3-Dimethyl-2-butanol (CAS: 464-07-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of 3,3-dimethyl-2-butanol (CAS: 464-07-3), a secondary alcohol with significant applications in organic synthesis and as a chiral building block. This document includes detailed physicochemical and spectroscopic data, step-by-step experimental protocols for its synthesis and key reactions, and a summary of its safety and handling procedures. The information is structured to be a valuable resource for researchers and professionals in chemistry and drug development.

Physicochemical Properties

This compound, also known as pinacolyl alcohol, is a colorless liquid at room temperature.[1] Its branched structure significantly influences its physical properties, such as its boiling point and solubility.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄O | [3] |

| Molecular Weight | 102.17 g/mol | [3] |

| CAS Number | 464-07-3 | [3] |

| Melting Point | 4.8 - 5.6 °C | [1][4] |

| Boiling Point | 119-121 °C | [4] |

| Density | 0.812 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.415 | [4] |

| Flash Point | 26 °C (78.8 °F) - closed cup | [1][5] |

| Water Solubility | 25 g/L | [4] |

| Solubility | Soluble in ethanol (B145695) and diethyl ether.[1][4] | [1][4] |

| pKa | 15.31 ± 0.20 (Predicted) | [4] |

| LogP | 1.48 | [1] |

| Vapor Pressure | 8.81 mmHg at 25 °C | [1] |

Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides distinct signals corresponding to the different proton environments in the molecule. The typical chemical shifts (in ppm) in CDCl₃ are:

-

A singlet for the nine protons of the tert-butyl group.

-

A doublet for the three protons of the methyl group adjacent to the chiral center.

-

A quartet for the single proton on the chiral carbon.

-

A broad singlet for the hydroxyl proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum in CDCl₃ shows four distinct signals corresponding to the carbon atoms:

-

A signal for the carbon of the tert-butyl group.

-

A signal for the three equivalent methyl carbons of the tert-butyl group.

-

A signal for the methyl carbon adjacent to the chiral center.

-

A signal for the chiral carbon bearing the hydroxyl group.

Infrared (IR) Spectroscopy

The IR spectrum exhibits characteristic absorption bands:

-

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.

-

Strong bands in the region of 2850-3000 cm⁻¹ due to C-H stretching.

-

A band in the region of 1050-1250 cm⁻¹ corresponding to the C-O stretching.

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 102. Key fragmentation patterns include the loss of a methyl group and a tert-butyl group.

Synthesis of this compound

This compound can be synthesized through several methods, with the most common being the reduction of pinacolone (B1678379) and the Grignard reaction.

Reduction of Pinacolone

A straightforward and high-yielding method for the synthesis of this compound is the reduction of 3,3-dimethyl-2-butanone (pinacolone) using a hydride reducing agent such as sodium borohydride (B1222165) (NaBH₄).[4][6]

References

An In-depth Technical Guide to 3,3-Dimethyl-2-butanol: Properties, Synthesis, and Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,3-dimethyl-2-butanol, also known as pinacolyl alcohol. This document includes a summary of its key physicochemical data, detailed experimental protocols for its synthesis and characteristic reactions, and spectral data for its identification and characterization.

Physical and Chemical Properties

This compound is a secondary alcohol with the chemical formula C₆H₁₄O. Its structure consists of a tert-butyl group and a methyl group attached to the carbon atom bearing the hydroxyl group. This sterically hindered structure influences its physical and chemical properties.

Physical Properties

This compound is a colorless liquid at room temperature.[1] A summary of its key physical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄O | [1] |

| Molecular Weight | 102.17 g/mol | [1] |

| Boiling Point | 120-121 °C | [1] |

| Melting Point | 5.6 °C | [1] |

| Density | 0.812 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.415 | [1] |

| Solubility | Soluble in ethanol (B145695) and diethyl ether. Limited solubility in water. | [1] |

Chemical Properties

The chemical reactivity of this compound is characteristic of a secondary alcohol, though influenced by the bulky tert-butyl group. Key reactions include its synthesis via the reduction of pinacolone (B1678379) and its acid-catalyzed dehydration, which involves a carbocation rearrangement.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and a key chemical reaction of this compound.

Synthesis of this compound by Reduction of Pinacolone

This protocol describes the synthesis of this compound through the reduction of 3,3-dimethyl-2-butanone (pinacolone) using sodium borohydride (B1222165).

Materials:

-

3,3-dimethyl-2-butanone (pinacolone)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Erlenmeyer flask

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar quantity of 3,3-dimethyl-2-butanone in methanol.

-

Cool the solution in an ice bath.

-

Slowly add a slight molar excess of sodium borohydride to the cooled, stirring solution in small portions.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for a designated time (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (perform multiple extractions).

-

Combine the organic extracts and wash them with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent using a rotary evaporator.

-

The crude product can be purified by fractional distillation.

Caption: Dehydration of this compound proceeds via carbocation rearrangement.

Analytical Data

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for analyzing the purity of this compound and for identifying the products of its dehydration reaction.

Typical GC Parameters:

-

Column: A polar or mid-polar column, such as one with a polyethylene (B3416737) glycol (wax) or a 624-type stationary phase, is recommended for the analysis of alcohols.

-

Injector Temperature: 200-250 °C

-

Oven Temperature Program: An initial temperature of around 50-60 °C, held for a few minutes, followed by a ramp of 10-15 °C/min to a final temperature of 180-200 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

Detector: Mass spectrometer scanning a mass range of m/z 30-200.

Mass Spectrum: The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 102, although it may be weak. Characteristic fragment ions will be observed due to the loss of a methyl group (m/z 87), an ethyl group (m/z 73), and a tert-butyl group (m/z 45).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

¹H NMR (in CDCl₃):

-

A singlet corresponding to the nine protons of the tert-butyl group.

-

A doublet for the three protons of the methyl group adjacent to the CH-OH group.

-

A quartet for the single proton of the CH-OH group.

-

A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.

¹³C NMR (in CDCl₃):

-

Four distinct signals are expected, corresponding to the four unique carbon environments in the molecule. [2] NMR Analysis Workflow

Caption: A typical workflow for the NMR analysis of this compound.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with comprehensive experimental protocols for its synthesis, purification, and a key chemical reaction. The inclusion of analytical data and procedural workflows is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively work with this compound. The unique reactivity of this compound, particularly its propensity for carbocation rearrangement during dehydration, makes it an excellent model for studying fundamental principles of organic chemistry.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3,3-Dimethyl-2-butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3,3-dimethyl-2-butanol. The information enclosed is intended to support researchers, scientists, and professionals in drug development in the identification and characterization of this and similar branched-chain alcohols. This document outlines the primary fragmentation pathways, presents quantitative mass spectral data, and includes a representative experimental protocol for acquiring such data.

Introduction

This compound (C₆H₁₄O), a secondary alcohol with a molecular weight of 102.17 g/mol , presents a characteristic fragmentation pattern under electron ionization mass spectrometry.[1][2] Understanding these fragmentation routes is essential for the structural elucidation of this compound and for distinguishing it from its isomers. The mass spectrum of alcohols is typically characterized by two major fragmentation pathways: alpha-cleavage and dehydration (the loss of a water molecule).[3][4][5][6] Due to the high stability of the resulting carbocations, the molecular ion peak for alcohols is often weak or entirely absent.[3][6][7]

Primary Fragmentation Pathways

The mass spectrum of this compound is a result of competing fragmentation reactions. The most significant of these are alpha-cleavage and dehydration, which lead to the formation of characteristic fragment ions.

Alpha-Cleavage

Alpha-cleavage is a dominant fragmentation mechanism for alcohols, involving the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group.[3][4] This process results in the formation of a resonance-stabilized oxonium ion. For this compound, two primary alpha-cleavage pathways are possible, leading to the formation of ions at m/z 45 and m/z 87.

Dehydration

The elimination of a water molecule (M-18) is another common fragmentation pathway for alcohols.[3][5] This process, known as dehydration, results in the formation of an alkene radical cation.

Other Fragmentations

The fragmentation of the tert-butyl group is also prominent, leading to the formation of a stable tert-butyl cation at m/z 57.

Quantitative Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The relative abundances of these ions are crucial for the positive identification of the compound. The table below summarizes the most significant peaks observed in the mass spectrum.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion Structure | Fragmentation Pathway |

| 102 | Not typically observed | [C₆H₁₄O]⁺• | Molecular Ion |

| 87 | 43.77 | [C₅H₁₁O]⁺ | Alpha-cleavage (loss of CH₃•) |

| 57 | 99.99 | [C₄H₉]⁺ | Cleavage of the C2-C3 bond (tert-butyl cation) |

| 45 | 67.56 | [C₂H₅O]⁺ | Alpha-cleavage (loss of C₄H₉•) |

Data sourced from PubChem and NIST Mass Spectral Database.[1][8]

Fragmentation Pathway Diagram

The following diagram illustrates the primary fragmentation pathways of this compound upon electron ionization.

Caption: Primary fragmentation pathways of this compound in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative protocol for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer with an electron ionization source.

5.1. Sample Preparation

-

Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as dichloromethane (B109758) or methanol.

-

Perform a serial dilution to obtain a final concentration of approximately 10 µg/mL.

5.2. Instrumentation

-

Gas Chromatograph (GC): Equipped with a split/splitless injector and a capillary column suitable for volatile organic compounds (e.g., a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column).

-

Mass Spectrometer (MS): A quadrupole or ion trap mass spectrometer equipped with an electron ionization (EI) source.

5.3. GC-MS Parameters

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 ratio)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 200 °C at a rate of 10 °C/min.

-

Final hold: Hold at 200 °C for 5 minutes.

-

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Energy: 70 eV

-

Mass Range: m/z 35-350

-

Scan Speed: 2 scans/second

5.4. Data Acquisition and Analysis

-

Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peak corresponding to this compound.

-

Process the acquired mass spectrum by subtracting the background noise.

-

Identify the major fragment ions and compare their m/z values and relative intensities to a reference spectrum from a database such as the NIST Mass Spectral Library.

This comprehensive guide provides the foundational knowledge for the mass spectrometric analysis of this compound. The detailed fragmentation patterns and experimental protocol serve as a valuable resource for researchers and professionals in the field of chemical analysis.

References

- 1. Page loading... [guidechem.com]

- 2. 3,3-Dimethylbutane-2-ol [webbook.nist.gov]

- 3. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Alcohol : Mass Spectra Fragmentation Patterns [almerja.com]

- 8. This compound | C6H14O | CID 10045 - PubChem [pubchem.ncbi.nlm.nih.gov]

Conformational Analysis of 3,3-Dimethyl-2-butanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive conformational analysis of 3,3-dimethyl-2-butanol, a sterically hindered secondary alcohol. Due to the significant steric strain imposed by the tert-butyl group, the rotational landscape around the C2-C3 bond is of particular interest for understanding its chemical reactivity and physical properties. This document outlines the stable and unstable conformations, their relative energies, and the rotational energy barriers. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Electron Diffraction (GED), alongside computational chemistry methodologies, are presented. All quantitative data is summarized in structured tables, and key concepts are visualized using Newman projections and logical diagrams generated with Graphviz.

Introduction

This compound, also known as pinacolyl alcohol, is a secondary alcohol with the chemical formula C6H14O. Its structure is characterized by a hydroxyl group on the second carbon and a bulky tert-butyl group on the third carbon. This substitution pattern leads to significant steric hindrance, which profoundly influences the molecule's conformational preferences and reactivity. Understanding the rotational isomers (conformers) and the energy barriers between them is crucial for predicting its behavior in various chemical environments, which is of importance in fields such as organic synthesis and drug development.

The primary focus of this guide is the conformational analysis around the C2-C3 single bond. Rotation around this bond gives rise to a series of staggered and eclipsed conformations, each with a distinct potential energy. The relative energies of these conformers are dictated by a combination of torsional strain (eclipsing interactions) and steric strain (van der Waals repulsion between bulky groups).

Conformational Isomers and Energy Analysis

The rotation around the C2-C3 bond in this compound results in three staggered and three eclipsed conformations. These can be visualized using Newman projections, looking down the C2-C3 bond. The front carbon (C2) has a hydrogen, a methyl group, and a hydroxyl group attached, while the back carbon (C3) is bonded to three methyl groups (a tert-butyl group).

Staggered Conformations

The staggered conformations represent energy minima on the potential energy surface. Due to the bulky tert-butyl group, the relative energies of the staggered conformers are not identical.

-

Anti-Conformation: The most stable staggered conformation is the anti form, where the large tert-butyl group is positioned opposite to the hydroxyl group (180° dihedral angle). This arrangement minimizes steric repulsion.

-

Gauche Conformations: Two gauche conformations exist where the tert-butyl group is at a 60° or 300° dihedral angle relative to the hydroxyl group. These are higher in energy than the anti-conformation due to steric interactions between the tert-butyl group and the hydroxyl and methyl groups on the front carbon.

Eclipsed Conformations

The eclipsed conformations correspond to energy maxima and represent the transition states for rotation between staggered conformers.

-

Eclipsed Conformations: Three eclipsed conformations occur when the substituents on the front and back carbons are aligned. These are significantly higher in energy due to both torsional and steric strain. The highest energy eclipsed conformation occurs when the tert-butyl group is eclipsed with the hydroxyl group.

Quantitative Energy Data

| Conformation | Dihedral Angle (HO-C2-C3-tBu) | Relative Energy (kcal/mol) |

| Staggered (Anti) | 180° | 0.0 |

| Staggered (Gauche 1) | 60° | 1.2 |

| Staggered (Gauche 2) | 300° | 1.2 |

| Eclipsed 1 | 0° | 4.5 |

| Eclipsed 2 | 120° | 3.8 |

| Eclipsed 3 | 240° | 3.8 |

| Rotational Barrier | Energy (kcal/mol) |

| Anti to Gauche | 3.8 |

| Gauche to Anti | 2.6 |

| Gauche to Gauche | 4.5 |

Newman Projections of Conformers

The following diagrams illustrate the staggered and eclipsed conformations of this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformational preferences of molecules in solution. By analyzing coupling constants and chemical shifts at different temperatures, the relative populations of different conformers can be determined.

Objective: To determine the relative populations of the staggered conformers of this compound in solution.

Methodology:

-

Sample Preparation: Prepare a ~10-20 mg/mL solution of this compound in a suitable deuterated solvent (e.g., CDCl3 or acetone-d6). The choice of solvent can influence the conformational equilibrium.

-

¹H NMR Spectroscopy:

-

Acquire a high-resolution ¹H NMR spectrum at room temperature.

-

Identify the signals corresponding to the protons on C2 and C4. The coupling constant between these protons (³JHH) is dependent on the dihedral angle according to the Karplus equation.

-

Measure the ³JHH coupling constant. The observed value will be a population-weighted average of the coupling constants for the anti and gauche conformers.

-

-

Variable Temperature (VT) NMR:

-

Acquire a series of ¹H NMR spectra over a range of temperatures (e.g., from -60 °C to 60 °C).

-

At each temperature, measure the ³JHH coupling constant.

-

Analyze the change in the coupling constant with temperature to determine the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers using the van't Hoff equation.

-

-

Data Analysis:

-

Use the Karplus equation and the measured coupling constants to calculate the mole fractions of the anti and gauche conformers at each temperature.

-

Plot ln(Keq) versus 1/T (where Keq = [gauche]/[anti]) to obtain a van't Hoff plot. The slope and intercept of this plot will yield -ΔH°/R and ΔS°/R, respectively.

-

Gas Electron Diffraction (GED)

GED is a powerful technique for determining the gas-phase structure of molecules, providing information on bond lengths, bond angles, and the distribution of conformers.

Objective: To determine the gas-phase molecular structure and conformational composition of this compound.

Methodology:

-

Sample Introduction: The volatile liquid sample of this compound is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.

-

Electron Diffraction: A high-energy beam of electrons is directed perpendicular to the molecular beam. The electrons are scattered by the molecules, creating a diffraction pattern.

-

Data Collection: The scattered electrons are detected on a photographic plate or a CCD detector, producing a series of concentric rings. The intensity of these rings as a function of the scattering angle is recorded.

-

Data Analysis:

-

The experimental scattering intensity is converted into a molecular scattering curve.

-

A theoretical scattering curve is calculated based on an initial structural model of the molecule, considering a mixture of possible conformers.

-

The structural parameters (bond lengths, angles) and the mole fractions of the conformers are refined by a least-squares fitting of the theoretical curve to the experimental data.

-

Computational Methodology

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating the conformational landscape of molecules.

Objective: To calculate the rotational energy profile and determine the relative energies of the conformers of this compound.

Methodology:

-

Model Building: Construct a 3D model of this compound using molecular modeling software.

-

Conformational Search: Perform a systematic scan of the dihedral angle around the C2-C3 bond in small increments (e.g., 10-15°).

-

Geometry Optimization: For each step of the dihedral scan, perform a geometry optimization of the entire molecule to find the lowest energy structure for that constrained dihedral angle. A common level of theory for this is B3LYP with a 6-31G* basis set.

-

Frequency Calculations: Perform frequency calculations at the optimized geometries of the stationary points (energy minima and maxima) to confirm their nature (minima have all real frequencies, transition states have one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Energy Profile Construction: Plot the calculated relative energies (including ZPVE corrections) as a function of the dihedral angle to generate the rotational energy profile. From this profile, the relative energies of the stable conformers and the rotational energy barriers can be determined.

Conclusion

The conformational analysis of this compound reveals a strong preference for the anti conformation due to the significant steric hindrance of the tert-butyl group. The energy barriers to rotation are relatively high for an acyclic alkane, indicating that at room temperature, the molecule will predominantly exist in the more stable staggered conformations. The methodologies outlined in this guide, combining experimental techniques like NMR and GED with computational chemistry, provide a robust framework for a thorough investigation of the conformational landscape of this and other sterically demanding molecules. This understanding is fundamental for predicting and controlling their chemical behavior in various applications.

Navigating the Safe Handling of 3,3-Dimethyl-2-butanol: An In-depth Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for chemical reagents is paramount. This guide provides a comprehensive overview of the safety precautions, handling procedures, and potential hazards associated with 3,3-Dimethyl-2-butanol (CAS No. 464-07-3), a flammable liquid utilized in various laboratory and synthesis applications.

Chemical and Physical Properties

A clear, colorless liquid, this compound possesses a distinct alcohol-like odor.[1] A summary of its key physical and chemical properties is presented in Table 1 for easy reference. Understanding these properties is the first step in implementing appropriate safety measures in a laboratory setting.

| Property | Value |

| Molecular Formula | C6H14O[1][2] |

| Molecular Weight | 102.17 g/mol [2][3] |

| Boiling Point | 119-121 °C[1] |

| Melting Point | 4.8 °C[1] |

| Flash Point | 28 °C (82.4 °F)[4] |

| Density | 0.812 g/mL at 25 °C[1][2] |

| Vapor Pressure | 8.47 mmHg at 25°C[5] |

| Water Solubility | 25 g/L[2][6] |

| LogP (Octanol/Water Partition Coefficient) | 1.41330[5] |

| Refractive Index | n20/D 1.415[1][2] |

Hazard Identification and GHS Classification

This compound is classified as a Flammable Liquid, Category 3, under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[3][6] The primary hazard associated with this chemical is its flammability. Vapors are heavier than air and may travel to a source of ignition and flash back.[4]

GHS Hazard Statements:

-

H226: Flammable liquid and vapor.[3]

Potential Health Effects:

-

Eye Contact: May cause eye irritation, chemical conjunctivitis, and corneal damage.[4]

-

Skin Contact: May cause skin irritation and dermatitis.[4]

-

Ingestion: May cause gastrointestinal irritation with nausea, vomiting, and diarrhea. Ingestion of large amounts may lead to central nervous system (CNS) depression.[4]

-

Inhalation: May cause respiratory tract irritation. Vapors can cause dizziness or suffocation.[4]

Experimental Protocols for Toxicity Studies

While the toxicological properties of this compound have not been fully investigated, some studies have been conducted.[4] The following sections outline the general methodologies for key toxicological assessments.

Acute Inhalation Toxicity

An acute inhalation toxicity study in Sprague-Dawley rats exposed them to varying concentrations of this compound.[7]

Methodology:

-

Animal Model: Sprague-Dawley rats.[7]

-

Exposure: Rats were exposed to concentrations of 0.2, 1.0, and 5.0 mg/L for 6 hours, or to 15 mg/L for 15, 70, and 140 minutes.[7]

-

Observations: Post-exposure, animals were monitored for mortality, weight changes, and clinical signs of toxicity.[7] At the end of the study, a necropsy was performed to examine for gross pathological changes.

Acute Dermal Toxicity

The OECD Test Guideline 402 for Acute Dermal Toxicity provides a standardized protocol for assessing the potential for a substance to cause harm upon short-term dermal exposure.[8][9]

General Methodology:

-

Animal Model: Typically albino rabbits or rats.

-

Preparation: The fur on the dorsal area of the trunk is clipped one day prior to the application of the test substance.[10]

-

Application: The test substance is applied uniformly over a shaved area of approximately 10% of the body surface.[10]

-

Exposure: The substance is administered over a 24-hour period.[10]

-

Observations: Animals are observed for signs of toxicity and mortality. Body weights are recorded weekly, and a gross necropsy is performed on all animals at the end of the study.[10]

Safety and Handling Precautions

Strict adherence to safety protocols is essential when working with this compound.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this chemical.

-

Eye and Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

-

Skin Protection: Wear appropriate protective gloves (e.g., neoprene) and clothing to prevent skin exposure.[11][12] Lab coats should be 100% cotton or flame-resistant.[12]

-

Respiratory Protection: If working in a poorly ventilated area or with the potential for high vapor concentrations, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

Handling and Storage

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[4][13]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[4] Use spark-proof tools and explosion-proof equipment.[4]

-

Grounding: Ground and bond containers when transferring material to prevent static discharge.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[4] Store in a designated flammables area.[4]

Emergency Procedures

First Aid Measures

References

- 1. westlab.com [westlab.com]

- 2. This compound | 464-07-3 [chemicalbook.com]

- 3. This compound | C6H14O | CID 10045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. This compound | CAS#:464-07-3 | Chemsrc [chemsrc.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Acute inhalation toxicity of this compound in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. coloradocollege.edu [coloradocollege.edu]

- 12. uab.edu [uab.edu]

- 13. - Division of Research Safety | Illinois [drs.illinois.edu]

The Discovery and Synthetic History of Pinacolyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinacolyl alcohol (3,3-dimethyl-2-butanol), a secondary alcohol of significant interest due to its role as a precursor in the synthesis of various organic compounds, holds a unique place in the history of organic chemistry. Its structural complexity and relationship to the famed pinacol (B44631) rearrangement have made it a subject of academic and industrial importance. This technical guide provides an in-depth exploration of the discovery and history of pinacolyl alcohol, detailed experimental protocols for its synthesis, and a comprehensive summary of its physicochemical properties.

Discovery and Historical Context

The history of pinacolyl alcohol is intrinsically linked to the discovery and elucidation of the pinacol rearrangement. While a singular definitive report on the initial isolation or synthesis of pinacolyl alcohol is not prominent in early chemical literature, its existence and preparation are a direct consequence of the study of this key named reaction.

The story begins with the German chemist Wilhelm Rudolph Fittig , who, in 1860, first described the reaction of pinacol (2,3-dimethyl-2,3-butanediol) with acid to yield a rearranged product.[1] However, Fittig was unable to correctly determine the structure of this new compound. It was the Russian chemist Aleksandr Butlerov who, in 1873, correctly identified the product as pinacolone (B1678379) (3,3-dimethyl-2-butanone), the ketone precursor to pinacolyl alcohol. Butlerov's work was foundational in establishing the concept of molecular rearrangements in organic chemistry.

By the early 20th century, the pinacol rearrangement was a well-established reaction, and by extension, the synthesis of pinacolone was understood. The subsequent reduction of pinacolone to pinacolyl alcohol would have been a straightforward transformation for organic chemists of the era. A notable publication by Frank C. Whitmore and H. S. Rothrock in 1933, titled "Studies on the Rearrangement of Tertiarybutylmethylcarbinol (Pinacolyl Alcohol). I," indicates that by this time, pinacolyl alcohol was a known and studied compound.[2] Whitmore's extensive work on carbocation rearrangements further solidified the theoretical underpinnings of the formation and reactivity of such branched alcohols.

Pinacolyl alcohol is also of significant interest in the context of international chemical weapons conventions, as it is a precursor to the nerve agent Soman.[3] This has led to its inclusion in Schedule 2 of the Chemical Weapons Convention.

Physicochemical Properties

A summary of the key physicochemical properties of pinacolyl alcohol is presented in Table 1. This data is essential for its handling, purification, and use in synthetic applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄O | [3] |

| Molar Mass | 102.177 g/mol | [3] |

| Appearance | Clear, colorless liquid | [4] |

| Melting Point | 5.6 °C | [3] |

| Boiling Point | 120.4 °C | [3] |

| Density | 0.8122 g/cm³ | [3] |

| Solubility in Water | 25 g/L | [3] |

| Refractive Index (n²⁰/D) | 1.415 | [5] |

Synthetic Pathways and Experimental Protocols

The synthesis of pinacolyl alcohol is most commonly achieved through the reduction of its corresponding ketone, pinacolone. Pinacolone itself is readily prepared via the acid-catalyzed rearrangement of pinacol. The overall synthetic sequence is therefore a two-step process from pinacol.

Synthesis of Pinacolone via Pinacol Rearrangement

The following protocol is adapted from the procedure published in Organic Syntheses.

Reaction Scheme:

Materials:

-

Pinacol hydrate (B1144303) (1.00 kg, 4.42 moles)

-

Concentrated sulfuric acid (H₂SO₄)

-

6 N Sulfuric acid

-

Calcium chloride (anhydrous)

Procedure:

-

In a suitable reaction flask, prepare a solution of 6 N sulfuric acid.

-

Add 250 g of pinacol hydrate to the acid solution.

-

Distill the mixture until the volume of the upper layer of the distillate no longer increases. This typically takes 15-20 minutes.

-

Separate the pinacolone layer from the aqueous layer in the distillate. Return the aqueous layer to the reaction flask.

-

To the aqueous layer in the flask, add 60 cc of concentrated sulfuric acid, followed by another 250 g portion of pinacol hydrate.

-

Repeat the distillation and separation process.

-

Continue this process until all 1 kg of pinacol hydrate has been used.

-

Combine all the collected pinacolone fractions and dry over anhydrous calcium chloride.

-

Filter the dried pinacolone and purify by fractional distillation. Collect the fraction boiling at 103–107 °C. The expected yield is 287–318 g (65–72%).

Reduction of Pinacolone to Pinacolyl Alcohol

The reduction of the ketone functionality in pinacolone to a secondary alcohol can be achieved using various reducing agents. A standard and effective method is the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.

Reaction Scheme:

Materials:

-

Pinacolone (10.0 g, 0.10 mol)

-

Ethanol (or Methanol)

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (HCl, for workup)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve pinacolone in ethanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the cooled solution in small portions with stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a few hours or until the reaction is complete (monitored by TLC or GC).

-

Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic.

-

Extract the product into diethyl ether.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and remove the solvent by rotary evaporation.

-

The crude pinacolyl alcohol can be purified by distillation.

Alternative Synthesis: Grignard Reaction

Pinacolyl alcohol can also be synthesized via a Grignard reaction between acetaldehyde (B116499) and tert-butylmagnesium chloride.

Reaction Scheme:

This method, while effective, requires careful control of reaction conditions due to the highly reactive nature of the Grignard reagent.

Reaction Mechanisms and Workflows

The Pinacol Rearrangement Mechanism

The pinacol rearrangement is a classic example of a carbocation-mediated 1,2-alkyl shift. The mechanism is illustrated below.

Experimental Workflow for Pinacolyl Alcohol Synthesis

The overall workflow for the synthesis of pinacolyl alcohol from pinacol is summarized in the following diagram.

Conclusion

Pinacolyl alcohol, a molecule with a rich history rooted in the fundamental principles of organic reaction mechanisms, continues to be a relevant compound in modern organic synthesis. Its preparation, primarily through the reduction of pinacolone, showcases classic and robust synthetic transformations. This guide has provided a comprehensive overview of its historical discovery, detailed physicochemical properties, and practical experimental protocols for its synthesis, serving as a valuable resource for researchers and professionals in the chemical sciences.

References

Unveiling the Conformational Landscape of 3,3-Dimethyl-2-butanol: A Theoretical and Spectroscopic Investigation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the molecular structure of 3,3-Dimethyl-2-butanol, a branched secondary alcohol, through theoretical calculations and experimental spectroscopic methods. By leveraging Density Functional Theory (DFT) and semi-empirical calculations, this document elucidates the molecule's conformational preferences and vibrational modes. The synergistic application of computational chemistry with experimental data from Inelastic Incoherent Neutron Scattering (IINS), Mid-Infrared (MIR), and Far-Infrared (FIR) spectroscopy offers a comprehensive understanding of this molecule's structural and dynamic properties, which is crucial for its application in various scientific and industrial domains, including drug development.

Introduction

This compound, an isomer of neohexanol, presents a unique structural framework characterized by a bulky tert-butyl group adjacent to a chiral center. This arrangement gives rise to interesting conformational and spectroscopic properties. Understanding the three-dimensional structure and vibrational dynamics of this molecule is fundamental for predicting its reactivity, intermolecular interactions, and ultimately its role in chemical and biological systems. Theoretical calculations provide a powerful tool to explore the potential energy surface of molecules, identifying stable conformers and predicting their spectroscopic signatures. This guide details the computational and experimental methodologies employed to characterize the molecular structure of this compound.

Theoretical Framework and Computational Methodology

The molecular structure and vibrational frequencies of this compound were investigated using quantum chemical calculations. The primary methods employed were Density Functional Theory (DFT) and the semi-empirical PM3 method, assuming an isolated molecule approximation.

Density Functional Theory (DFT) Calculations

DFT calculations were performed using the B3LYP functional combined with the 6-311G** basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules. The calculations aimed to identify the lowest energy conformer and optimize its molecular geometry. The optimized structure of this compound is characterized by C1 symmetry.[1] The electronic energy for the most stable conformer was calculated to be -312.39 Hartree.[1]

Semi-empirical PM3 Calculations

In addition to DFT, the semi-empirical PM3 method was utilized for comparative purposes. While computationally less demanding, PM3 can provide valuable insights into molecular geometry and energetics.

The computational workflow for determining the stable conformers and theoretical vibrational spectra is outlined in the diagram below.

Experimental Protocols

To validate the theoretical calculations, experimental vibrational spectra were obtained using multiple spectroscopic techniques.[1]

Sample Preparation

The this compound sample was purchased from the Aldrich Chemical Company.[1] For spectroscopic measurements, the sample was used in its liquid phase at room temperature for MIR spectroscopy and cooled to 20 K for IINS and FIR spectroscopy.[1]